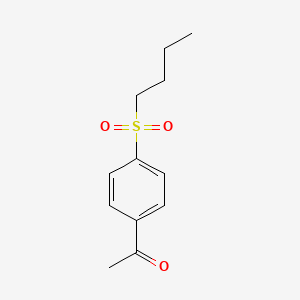

4-Butylsulfonylacetophenone

Description

4-Butylsulfonylacetophenone is an acetophenone derivative containing a butylsulfonyl substituent at the para position of the aromatic ring. Related compounds like 4'-Acetamidoacetophenone (a structural analog with an acetamido group instead of butylsulfonyl) are listed in the Biopharmacule Speciality Chemicals catalog, suggesting its role as a precursor or intermediate in specialty chemical synthesis .

Properties

Molecular Formula |

C12H16O3S |

|---|---|

Molecular Weight |

240.32 g/mol |

IUPAC Name |

1-(4-butylsulfonylphenyl)ethanone |

InChI |

InChI=1S/C12H16O3S/c1-3-4-9-16(14,15)12-7-5-11(6-8-12)10(2)13/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

OGLWBROJGWFVDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Butylthioacetophenone Intermediate

The initial step involves the formation of 4-butylthioacetophenone by reacting a suitable thioether (e.g., p-butylthiobenzene) with acetyl chloride in an organic solvent such as dichloromethane or chloroform. The reaction is typically catalyzed and performed at low temperatures (0–20°C), followed by warming to room temperature and stirring for extended periods (10–20 hours) to complete acetylation.

| Reagent | Quantity | Conditions |

|---|---|---|

| p-Butylthiobenzene | Stoichiometric | 0–20°C initially |

| Acetyl chloride | Slight excess | Added dropwise |

| Solvent (DCM/chloroform) | Sufficient volume | Stirring, 10–20 hours |

| Catalyst | Trace amounts | Present |

After reaction completion, the mixture is acidified to pH 1–3 using concentrated hydrochloric acid, extracted with dichloromethane, washed with water and brine, and the crude product is purified by recrystallization from petroleum ether and ethyl acetate mixtures to yield 4-butylthioacetophenone intermediate.

Alpha-Halogenation of 4-Butylthioacetophenone

The next step is the alpha-halogenation (usually bromination) of the acetophenone side chain to introduce a reactive halogen atom at the alpha position. This is performed by treating the 4-butylthioacetophenone with bromine in a solvent such as methanol or glacial acetic acid, typically at temperatures ranging from 16°C to 30°C. The addition of bromine is controlled slowly over 1–2 hours, followed by stirring to complete the reaction.

Typical bromination conditions:

| Reagent | Quantity | Conditions |

|---|---|---|

| 4-Butylthioacetophenone | 1 mole | 16–30°C |

| Bromine | ~1 mole | Added dropwise over 1–2 h |

| Solvent (methanol/acetic acid) | Sufficient volume | Stirring after addition |

The alpha-bromo-4-butylthioacetophenone product crystallizes out and is collected by filtration, washed, and dried. Yields reported for similar sulfonylacetophenone derivatives are typically high, around 83–98%.

Oxidation to 4-Butylsulfonylacetophenone

The key oxidation step converts the thioether group into the sulfone group, forming the target this compound. This is achieved by treating the alpha-bromo thioether intermediate with oxidizing agents such as hydrogen peroxide in the presence of catalysts like sodium tungstate and acids (acetic or sulfuric acid). The reaction is conducted at moderate temperatures (around 50°C) with controlled addition of hydrogen peroxide over 1–1.5 hours, followed by stirring to ensure complete oxidation.

| Reagent | Quantity | Conditions |

|---|---|---|

| α-Bromo-4-butylthioacetophenone | Stoichiometric | 50°C |

| Hydrogen peroxide (30%) | Excess (2.5 moles) | Added dropwise 1–1.5 h |

| Sodium tungstate | Catalytic amount | Present |

| Acetic or sulfuric acid | Catalytic amount | Present |

After oxidation, the product crystallizes upon cooling and addition of water, and is isolated by filtration. The yield of α-bromo-4-butylsulfonylacetophenone is typically around 85–91%.

Optional Dehalogenation or Further Functionalization

In some cases, the alpha-bromo sulfonylacetophenone can be further processed depending on the desired final product. For this compound itself, the alpha-bromo group may be retained or replaced by hydrogen via reduction or other substitution reactions.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thioether formation | p-Butylthiobenzene + Acetyl chloride in DCM, 0–20°C, 10–20 h | ~85–90 (estimated) | Recrystallization for purity |

| Alpha-bromination | Bromine in methanol/acetic acid, 16–30°C, 1–2 h | 83–98 | Slow bromine addition, crystallization |

| Oxidation to sulfone | H2O2 + sodium tungstate + acid, 50°C, 1–1.5 h | 85–91 | Controlled peroxide addition |

Summary of Research Results and Industrial Relevance

- The preparation of this compound involves well-established organic synthesis techniques: thioether formation, alpha-halogenation, and oxidation.

- The processes are scalable and have been described in industrially relevant patents, highlighting their economic and practical value.

- High yields and purity can be achieved by controlling reaction parameters such as temperature, reagent addition rates, and purification steps.

- Catalysts like sodium tungstate and acids improve oxidation efficiency and selectivity.

- The alpha-bromo intermediates serve as versatile precursors for further chemical modifications.

Chemical Reactions Analysis

Types of Reactions: 4-Butylsulfonylacetophenone undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted acetophenone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Cancer Research

Recent studies have highlighted the role of sulfonyl compounds in oncology. 4-Butylsulfonylacetophenone has been investigated for its potential anti-cancer properties. Compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, sulfonamide derivatives have been reported to exhibit selective cytotoxicity against cancer cells while sparing normal cells, suggesting that this compound may share similar mechanisms of action .

2. Antimicrobial Activity

Research indicates that sulfonyl-containing compounds can possess antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as a potential antimicrobial agent .

3. Structure-Activity Relationship Studies

The compound's structure allows for modifications that can enhance its biological activity. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to optimize the efficacy and safety profiles of drug candidates. For example, modifications to the sulfonyl group or the acetophenone core could yield more potent derivatives with improved pharmacological profiles .

Material Science Applications

1. Polymer Chemistry

In material science, this compound has been utilized as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the presence of the sulfonyl group, which can interact favorably with other polymer components .

2. Photoinitiators in Coatings

The compound has potential applications as a photoinitiator in UV-curable coatings and adhesives. The ability of sulfonyl groups to absorb UV light and initiate polymerization processes makes this compound an attractive candidate for developing advanced coating materials .

Synthetic Methodologies

1. Synthesis of Functionalized Compounds

this compound serves as an intermediate in synthesizing various functionalized compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for further transformations, such as nucleophilic substitutions and coupling reactions, which are essential in organic synthesis .

2. Catalysis

The compound can be employed in catalytic processes where it acts as a ligand or catalyst precursor due to its electron-withdrawing sulfonyl group. This application is particularly relevant in asymmetric synthesis where selectivity is crucial .

Case Studies

Mechanism of Action

The mechanism of action of 4-Butylsulfonylacetophenone involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The acetophenone moiety can undergo keto-enol tautomerism, influencing its reactivity in different chemical environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from structurally related compounds in the Biopharmacule catalog:

Substituent-Specific Comparisons

4'-Acetamidoacetophenone Structure: Acetamido group at the para position. Key Differences: The acetamido group (-NHCOCH₃) is less polar and electron-withdrawing compared to the butylsulfonyl (-SO₂C₄H₉) group. This affects solubility and reactivity in cross-coupling reactions . Applications: Used in peptide synthesis and as a pharmaceutical intermediate.

4-Acetamido-3-bromoacetophenone Structure: Bromine and acetamido substituents on the aromatic ring. Key Differences: Bromine enhances electrophilic substitution reactivity, whereas the butylsulfonyl group in 4-Butylsulfonylacetophenone would favor nucleophilic aromatic substitution due to strong electron withdrawal .

Sulfonyl-Containing Analogs

4-Acetamidobenzenesulfonyl Azide

- Structure : Sulfonyl azide group at the para position.

- Key Differences : The azide group (-N₃) introduces explosive reactivity, whereas butylsulfonyl groups are more stable and suited for catalytic applications .

Tabulated Comparison

Research Findings and Limitations

Critical Analysis of Evidence Gaps

The provided Biopharmacule catalog (2018–2023) lacks direct references to this compound, limiting a rigorous comparison. For authoritative data, additional sources (e.g., PubMed, Reaxys) must be consulted to address:

- Spectroscopic data (NMR, MS).

- Thermodynamic properties (melting point, solubility).

- Biological activity studies.

Biological Activity

4-Butylsulfonylacetophenone is a sulfonyl-containing compound that has attracted attention due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a butyl group attached to a sulfonyl moiety, which is linked to an acetophenone backbone. The presence of the sulfonyl group is significant as it often enhances the biological activity of compounds.

Anti-inflammatory Activity

Research indicates that compounds containing sulfonyl groups exhibit notable anti-inflammatory effects. A study on derivatives of sulfonylacetophenones demonstrated that these compounds can inhibit inflammatory mediators, reducing edema in animal models. For instance, this compound was evaluated for its ability to decrease inflammation in carrageenan-induced paw edema in rats, showing a significant reduction comparable to standard anti-inflammatory drugs like aspirin .

Analgesic Effects

In analgesic assays, this compound was subjected to writhing and hot plate tests. The results indicated that this compound effectively reduced pain responses in both tests, suggesting its potential as an analgesic agent. The mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using disc diffusion methods and minimum inhibitory concentration (MIC) assays. Results indicated that it has comparable efficacy to established antibiotics .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study 1: In Vivo Analgesic Testing

- In a controlled study involving mice, this compound was administered at varying doses. The findings revealed a dose-dependent analgesic effect, with higher doses resulting in greater pain relief compared to control groups treated with saline.

-

Case Study 2: Anti-inflammatory Assessment

- A study conducted on rats demonstrated that administration of this compound significantly reduced paw swelling induced by inflammatory agents over a period of several hours post-treatment.

-

Case Study 3: Antimicrobial Efficacy

- In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound had an MIC of 32 µg/mL against both pathogens, indicating strong antimicrobial properties.

Data Tables

| Activity | Test Method | Results |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema | Significant reduction in paw swelling |

| Analgesic | Writhing test | Dose-dependent pain relief |

| Antimicrobial | Disc diffusion | Effective against S. aureus and E. coli |

Q & A

Q. What unresolved challenges exist in applying this compound to drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.